
5,5'-(Chloromethylene)bis(2,3-dihydro-1-benzofuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) is a chemical compound that belongs to the class of benzofurans Benzofurans are a group of organic compounds containing a benzene ring fused to a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) typically involves the reaction of 2,3-dihydro-1-benzofuran with chloromethylene reagents under specific conditions. One common method is the use of a chloromethylation reaction, where the benzofuran compound is treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of 5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethylene group to other functional groups such as methyl or methylene.
Substitution: The chloromethylene group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran methylene derivatives. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Benzofuran derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) involves its interaction with molecular targets such as enzymes and receptors. The chloromethylene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1-benzofuran: A simpler benzofuran derivative without the chloromethylene group.
5-Chloromethyl-2,3-dihydro-1-benzofuran: A related compound with a single chloromethyl group.
5,5’-(Bromomethylene)bis(2,3-dihydro-1-benzofuran): A similar compound with a bromomethylene group instead of chloromethylene.
Uniqueness
5,5’-(Chloromethylene)bis(2,3-dihydro-1-benzofuran) is unique due to the presence of two chloromethylene groups, which can lead to distinct chemical reactivity and biological activity compared to its analogs
Eigenschaften
CAS-Nummer |
847841-64-9 |
|---|---|
Molekularformel |
C17H15ClO2 |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
5-[chloro(2,3-dihydro-1-benzofuran-5-yl)methyl]-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C17H15ClO2/c18-17(13-1-3-15-11(9-13)5-7-19-15)14-2-4-16-12(10-14)6-8-20-16/h1-4,9-10,17H,5-8H2 |
InChI-Schlüssel |
GGLONIWZHRBUIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)
![(5R)-5-[Amino(phenyl)methyl]furan-2(5H)-one](/img/structure/B14190199.png)
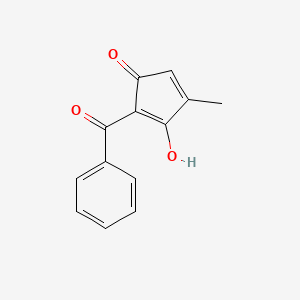
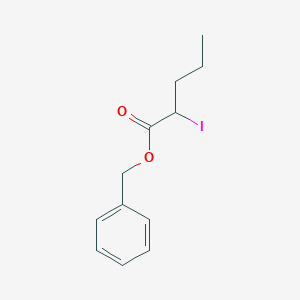
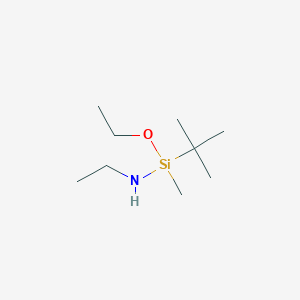
![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
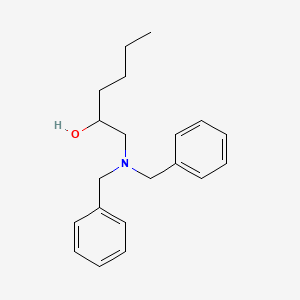
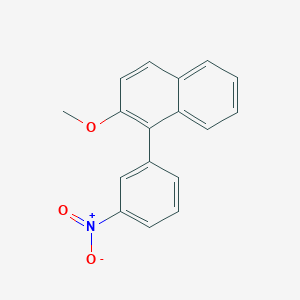
![Thiourea, N-(4-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14190235.png)
